(R)-7-Amino-5-azaspiro[2.4]heptan-4-one
Descripción general
Descripción
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one, also known as AZD9291, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase. It is a promising drug candidate for the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR inhibitors.
Mecanismo De Acción
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one selectively targets mutated EGFR, inhibiting its tyrosine kinase activity and preventing downstream signaling pathways that promote cancer cell growth and survival. It has a higher affinity for the mutant form of EGFR than the wild-type form, making it a highly specific and effective inhibitor.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells with EGFR mutations, while sparing normal cells. It also inhibits tumor growth and metastasis in preclinical models, and has a favorable safety profile in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of (R)-7-Amino-5-azaspiro[2.4]heptan-4-one is complex and requires specialized equipment and expertise. However, once synthesized, it can be easily tested in vitro and in vivo for its efficacy and toxicity. Its specificity for mutated EGFR makes it a valuable tool for studying the role of EGFR in cancer development and progression.
Direcciones Futuras
There are several potential future directions for research on (R)-7-Amino-5-azaspiro[2.4]heptan-4-one. One area of interest is the development of combination therapies that can enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of its potential use in other EGFR-mutated cancers, such as head and neck cancer and colorectal cancer. Additionally, there is ongoing research on the identification of biomarkers that can predict response to this compound and guide patient selection for treatment.
Aplicaciones Científicas De Investigación
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC with EGFR mutations. It has shown promising results in overcoming resistance to first-generation EGFR inhibitors, and has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced NSCLC.
Propiedades
IUPAC Name |
(7R)-7-amino-5-azaspiro[2.4]heptan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKPJZQWJJXMO-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(CNC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@H](CNC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.